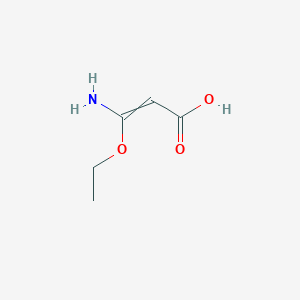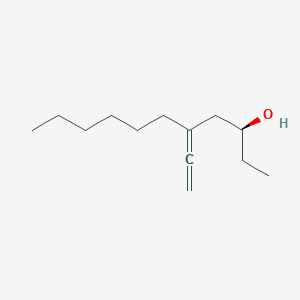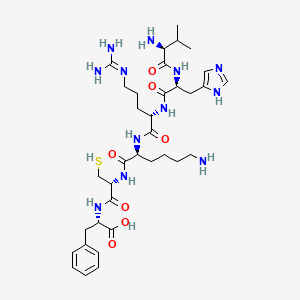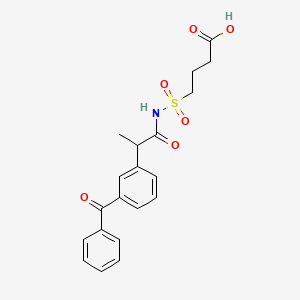![molecular formula C14H11ClFIN2O B14227878 N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide CAS No. 830348-22-6](/img/structure/B14227878.png)
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide is a complex organic compound that features a combination of halogenated pyridine and benzamide structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the halogenated pyridine derivative. One common method involves the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) to produce 2-fluoropyridine . This intermediate can then be chlorinated to obtain 5-chloro-3-fluoropyridine .
The next step involves the formation of the ethyl linkage, which can be achieved through a nucleophilic substitution reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate . The final step is the coupling of the halogenated pyridine derivative with 2-iodobenzamide, which can be facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or thiols.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated pyridine moiety can interact with active sites of enzymes, inhibiting their activity. Additionally, the benzamide structure can facilitate binding to protein targets, modulating their function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile: Similar halogenated pyridine structure but with a nitrile group instead of the benzamide moiety.
5-Chloro-2-fluoropyridine: A simpler structure with only the halogenated pyridine ring.
N-[3-Fluoro-4-ethoxy-pyrid-2-yl]ethyl-N’-[5-chloro-pyridyl]thiourea: Contains similar halogenated pyridine and ethyl linkages but with a thiourea group.
Uniqueness
N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide is unique due to its combination of halogenated pyridine and benzamide structures, which confer distinct chemical properties and biological activities. The presence of multiple halogen atoms enhances its reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
830348-22-6 |
|---|---|
Molekularformel |
C14H11ClFIN2O |
Molekulargewicht |
404.60 g/mol |
IUPAC-Name |
N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C14H11ClFIN2O/c15-9-7-11(16)13(19-8-9)5-6-18-14(20)10-3-1-2-4-12(10)17/h1-4,7-8H,5-6H2,(H,18,20) |
InChI-Schlüssel |
AWRFJPFIOQQBAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)Cl)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)


![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)


![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)

![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
